molecular formula C12H24O B110156 (Z)-Dodec-5-enol CAS No. 40642-38-4

(Z)-Dodec-5-enol

Cat. No. B110156
CAS RN: 40642-38-4
M. Wt: 184.32 g/mol
InChI Key: OTJWLIMIKGBSSN-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of “(Z)-Dodec-5-enol” involves a multi-step reaction with three steps . The first step involves the use of sodiobis (trimethylsilyl)amide in THF at 50-55 degrees Celsius, followed by a temperature change to -78 degrees Celsius and then 20 degrees Celsius . The second step involves the use of HCl in water and acetone at 20 degrees Celsius . The final step involves the use of LiAlH4 in diethyl ether at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “(Z)-Dodec-5-enol” consists of 12 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 4517534 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(Z)-Dodec-5-enol” have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

“(Z)-Dodec-5-enol” has a molecular weight of 184.32 g/mol . Other physical and chemical properties like melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Termite Trail Pheromone

(Z)-Dodec-3-en-1-ol, closely related to (Z)-Dodec-5-enol, is identified as a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. It has been isolated and identified using GC-MS from whole body and sternal gland extracts of worker termites. This compound induces orientation and recruitment behaviors in termites, and synthetic versions can compete with natural trails in the field. It is suggested that (Z)-Dodec-3-en-1-ol is likely the only major component of this pheromone in M. annandalei (Peppuy et al., 2001).

Insecticidal Activity

Chlorinated analogs of compounds structurally similar to (Z)-Dodec-5-enol have been studied for their insecticidal activity. These compounds, acting as noncompetitive antagonists of GABAA receptors, demonstrate toxic effects to houseflies. The structure-activity relationship suggests the importance of chlorine atoms in the norbornene moiety for exerting these effects (Ozoe et al., 1993).

Sex Pheromone Components

Synthetic routes for compounds like dodec-8E-enyl and dodec-8Z-enyl acetates, which bear similarity to (Z)-Dodec-5-enol, have been developed. These compounds are components of the sex pheromones of Grapholitha funebrana and Grapholitha molesta. The synthesis involves Grignard reagents and showcases the relevance of these compounds in insect communication (Odinokov et al., 1985).

Synthesis of Yuzu Lactone

The synthesis of (9Z)-dodec-9-en-12-olide, also known as “Yuzu lactone,” which is a volatile ingredient of Yuzu fruit, has been achieved through methods including Z-selective Wittig olefination. This process is relevant for creating compounds structurally similar to (Z)-Dodec-5-enol and showcases the potential for synthetic manipulation of such molecules (Rodefeld & Tochtermann, 1998).

Impact on NO2 Sensing Properties

Research into poly(3-hexylthiophene) (P3HT) conducting polymers with side-chains like dodec-1-en demonstrates their potential in NO2 gas sensors. The study indicates that proper choice of side-chains in graft copolymers can improve gas sensing properties, highlighting the significance of compounds related to (Z)-Dodec-5-enol in sensing technologies (Procek et al., 2018).

Decrease in Nanoparticle Toxicity

Surfactants like 4-dodecylbenzenesulfonic acid have been found to reduce the toxicity of nanoparticles such as ZnO, TiO2, and Ni towards Daphnia magna. This suggests that certain compounds structurally related to (Z)-Dodec-5-enol can interact with nanoparticles to mitigate their environmental impact (Oleszczuk et al., 2015).

Future Directions

The global market size of “(Z)-Dodec-5-enol” was significant in 2018 and is expected to grow at a steady rate from 2019 to 2024 . This suggests that there may be increasing interest and research in this compound in the future .

properties

IUPAC Name

(Z)-dodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWLIMIKGBSSN-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315744
Record name (5Z)-5-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Dodec-5-enol

CAS RN

40642-38-4
Record name (5Z)-5-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40642-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Dodec-5-enol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-5-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, L Tian, Y Xiao, M Zhao, Y Chang, Y Zhou… - Molecules, 2023 - mdpi.com
Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. have different clinical efficacies, with the former typically used to treat typhoid fever and the latter mainly used to clear …
Number of citations: 1 www.mdpi.com

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